molecular formula C14H18ClNO2 B2517701 N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide CAS No. 1788784-20-2

N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide

Cat. No.: B2517701
CAS No.: 1788784-20-2
M. Wt: 267.75
InChI Key: RRJBPNQTQMOOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C13H16ClNO2. This compound is characterized by the presence of a cyclopropane ring, a chlorophenyl group, and a methoxypropyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide involves several steps. One common method includes the reaction of 3-chlorobenzyl chloride with 2-methoxypropylamine to form the intermediate product. This intermediate is then reacted with cyclopropanecarboxylic acid chloride under controlled conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial growth.

Comparison with Similar Compounds

N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.

    N-(2-(3-chlorophenyl)-2-methoxypropyl)cyclopropanecarboxamide: This compound shares the same core structure but may have different functional groups, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide, also known by its CAS number 1788784-20-2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₄H₁₈ClNO₂
  • Molecular Weight: 267.75 g/mol
  • CAS Number: 1788784-20-2

The compound features a cyclopropane ring, which is known for its unique strain and reactivity, making it an interesting scaffold in medicinal chemistry. The presence of the 3-chlorophenyl and methoxypropyl groups contributes to its biological profile.

Research indicates that this compound exhibits activity through various biological pathways:

  • Orexin Receptor Antagonism : The compound has been identified as an orexin receptor antagonist, which may play a role in regulating sleep-wake cycles and appetite control. Orexin receptors are implicated in several neurobiological processes, including arousal and energy metabolism .
  • Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation. This could have implications for conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Some derivatives related to cyclopropane compounds have shown effectiveness against various microorganisms, indicating potential use as antimicrobial agents .

Biological Activity Data

Biological Activity Description References
Orexin Receptor AntagonismModulates sleep and appetite
Anti-inflammatory EffectsReduces cytokine production
Antimicrobial PropertiesEffective against certain pathogens

Case Study 1: Orexin Receptor Antagonism

A study highlighted the role of orexin receptor antagonists in promoting sleep and reducing food intake in animal models. The administration of this compound resulted in significant alterations in sleep patterns, suggesting its potential for treating sleep disorders .

Case Study 2: Anti-inflammatory Effects

In a preclinical model of arthritis, a compound structurally related to this compound demonstrated a decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in managing chronic inflammatory conditions .

Case Study 3: Antimicrobial Efficacy

Research on cyclopropane derivatives has shown promising results against fungal infections. This compound was tested against various fungal strains, revealing significant inhibitory effects, which may open avenues for developing new antifungal therapies .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-14(18-2,9-16-13(17)10-6-7-10)11-4-3-5-12(15)8-11/h3-5,8,10H,6-7,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJBPNQTQMOOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CC1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.